molecular formula C8H16O B1354044 2,2-Dimethylhex-5-en-1-ol CAS No. 56068-50-9

2,2-Dimethylhex-5-en-1-ol

Cat. No.: B1354044
CAS No.: 56068-50-9
M. Wt: 128.21 g/mol
InChI Key: WIYYDFSDWKBPIX-UHFFFAOYSA-N
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Description

2,2-Dimethylhex-5-en-1-ol is an organic compound with the molecular formula C8H16O and a molecular weight of 128.21 g/mol . It is a liquid at room temperature and is used in various chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethylhex-5-en-1-ol can be synthesized through several methods. One common method involves the hydroboration-oxidation of 2,2-dimethylhex-5-ene. This reaction typically uses borane (BH3) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylhex-5-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic conditions.

    Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) for esterification reactions.

Major Products

    Oxidation: Corresponding aldehydes or ketones.

    Reduction: Alkanes.

    Substitution: Esters or ethers, depending on the substituting reagent.

Mechanism of Action

The mechanism of action of 2,2-Dimethylhex-5-en-1-ol depends on the specific chemical reactions it undergoes. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons and the addition of oxygen atoms . The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethylhex-5-en-1-ol is unique due to its specific structure, which includes a hydroxyl group and a double bond in the same molecule. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and industrial applications .

Properties

IUPAC Name

2,2-dimethylhex-5-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-4-5-6-8(2,3)7-9/h4,9H,1,5-7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYYDFSDWKBPIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC=C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00437094
Record name 2,2-dimethylhex-5-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56068-50-9
Record name 2,2-dimethylhex-5-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred solution of 1M LAH in ether (142.14 mL, 142.14 mmol), at 0° C. and under nitrogen, was added dropwise ethyl 2,2-dimethylhex-5-enoate (11.00 g, 64.61 mmol) dissolved in 100 mL anhydrous ether over 1 hour. This reaction solution was stirred at 22° C. for 20 hours, then quenched with water (3 mL), 1M NaOH (11 mL) and water (9 mL), dried over Na2SO4, filtered and concentrated to give the title product (7.22 g, 87.09%). 1H NMR (500 MHz, CDCl3) δ 5.85-5.77 (m, 1H); 5.01 (d, 1H); 4.93 (d, 1H); 3.33 (d, 2H); 2.03 (m, 2H); 1.34 (m, 2H); 0.89 (m, 6H) ppm.
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Yield
87.09%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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